molecular formula C23H25FN2O3S B3013283 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892758-58-6

7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B3013283
CAS No.: 892758-58-6
M. Wt: 428.52
InChI Key: SPJLOPFVMYCPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinolin-4-one derivative features a 1-ethyl group, a 7-azepan-1-yl (7-membered cyclic amine) substituent, a 6-fluoro atom, and a 3-benzenesulfonyl moiety. The azepan-1-yl group contributes to enhanced solubility and conformational flexibility, while the benzenesulfonyl group may influence target binding via sulfonyl interactions. The ethyl group at position 1 balances lipophilicity and metabolic stability .

Properties

IUPAC Name

7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-2-25-16-22(30(28,29)17-10-6-5-7-11-17)23(27)18-14-19(24)21(15-20(18)25)26-12-8-3-4-9-13-26/h5-7,10-11,14-16H,2-4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJLOPFVMYCPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the fluoro substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the benzenesulfonyl group: This step involves sulfonylation, typically using benzenesulfonyl chloride in the presence of a base like pyridine.

    Incorporation of the azepane ring: The azepane moiety can be introduced through nucleophilic substitution reactions, where azepane reacts with an appropriate leaving group on the quinoline core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.

    Sulfonylation and desulfonylation: The benzenesulfonyl group can be introduced or removed under specific conditions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or photophysical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoline derivatives.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to specific proteins, while the azepane and benzenesulfonyl groups enhance its binding affinity and specificity. The fluoro substituent may also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Substituent Variations at Position 3 (Sulfonyl Group)

Compound Name Sulfonyl Substituent Molecular Weight (g/mol) Key Properties/Effects
Parent Compound Benzenesulfonyl ~453.5 (estimated) Baseline lipophilicity and electronic properties; moderate steric bulk .
3-(3,4-Dimethylbenzenesulfonyl) analog 3,4-Dimethylbenzenesulfonyl 430.5355 Increased steric hindrance; methyl groups may enhance metabolic stability .
3-(3-Chlorobenzenesulfonyl) analog 3-Chlorobenzenesulfonyl 525.034 Electron-withdrawing Cl improves target binding affinity; higher molecular weight .
3-(4-Methoxyphenylsulfonyl) analog 4-Methoxyphenylsulfonyl N/A Methoxy group enhances solubility via polarity; potential for improved bioavailability .

Substituent Variations at Position 1 (Alkyl/Aryl Groups)

Compound Name Position 1 Substituent Molecular Weight (g/mol) Key Properties/Effects
Parent Compound Ethyl ~453.5 Optimal balance between lipophilicity and metabolic stability .
1-Benzyl analog Benzyl 525.034 Increased lipophilicity and steric bulk; potential for prolonged half-life .
1-Methyl analog Methyl N/A Reduced steric hindrance; shorter metabolic half-life due to smaller alkyl chain .

Substituent Variations at Position 7 (Amine Groups)

Compound Name Position 7 Substituent Molecular Weight (g/mol) Key Properties/Effects
Parent Compound Azepan-1-yl ~453.5 Conformational flexibility; enhanced solubility due to 7-membered ring .
7-(Diethylamino) analog Diethylamino 436.9274 Smaller substituent reduces solubility; potential for increased membrane permeability .

Physicochemical and Pharmacological Implications

  • Electron-Withdrawing vs. Donating Groups : Chloro (3-chlorobenzenesulfonyl) and methoxy (4-methoxyphenylsulfonyl) groups on the sulfonyl moiety modulate electronic effects, impacting binding to targets like enzymes or receptors .
  • Steric Effects : Bulkier substituents (e.g., benzyl at position 1) increase molecular weight and may hinder target access but improve pharmacokinetic profiles .
  • Solubility : Azepan-1-yl and methoxy groups enhance aqueous solubility, critical for oral bioavailability .

Biological Activity

7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one, also known as E599-0029, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of E599-0029 is C23H25FN2O3SC_{23}H_{25}FN_{2}O_{3}S with a molecular weight of 428.53 g/mol. It features a fluoro group, which is often associated with enhanced biological activity. The compound has a logP value of 4.023, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability.

PropertyValue
Molecular FormulaC23H25FN2O3S
Molecular Weight428.53 g/mol
LogP4.023
Water Solubility (LogSw)-4.07
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The biological activity of E599-0029 is primarily attributed to its interaction with various biological targets. While specific target proteins have not been extensively documented in current literature, compounds with similar structures often act as enzyme inhibitors or modulators of cellular pathways.

Cytotoxicity and Safety Profile

Assessments of cytotoxicity are crucial for evaluating the safety profile of any new compound. Preliminary studies on related compounds indicate low toxicity levels (CC50 > 25 μM), suggesting that E599-0029 may also possess a favorable safety profile in vitro.

Case Studies

While specific case studies on E599-0029 are scarce, research on structurally related compounds provides insights into its potential applications:

  • Antiviral Activity : A study demonstrated that quinolinone derivatives exhibited potent antiviral activity against MERS-CoV, with one compound showing an IC50 of 86 nM and low cytotoxicity .
  • Drug Discovery : E599-0029 is included in various screening libraries for drug discovery, indicating its potential utility in phenotypic screening and further biological evaluations .

Future Directions

The promising biological activity of E599-0029 warrants further investigation. Future research should focus on:

  • In vitro and In vivo Studies : Comprehensive studies to elucidate the pharmacodynamics and pharmacokinetics of E599-0029.
  • Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to optimize efficacy and reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.